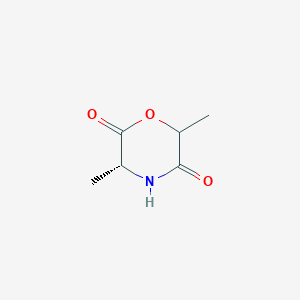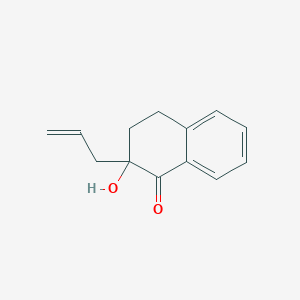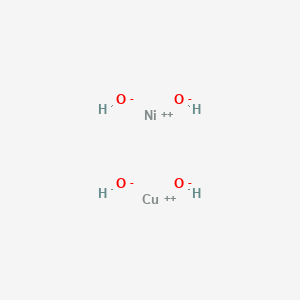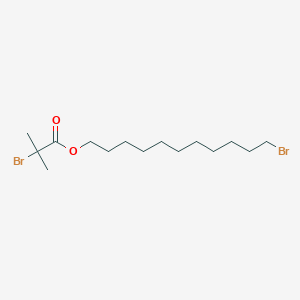![molecular formula C15H20O2S B14245143 S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate CAS No. 389622-14-4](/img/structure/B14245143.png)
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring attached to a thioate group, which is further connected to a dimethylocta-diene chain. The presence of both furan and thioate groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate typically involves the reaction of furan-2-ylmethanethiol with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the thioate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems ensures efficient production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the furan ring.
Scientific Research Applications
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate involves its interaction with specific molecular targets. The thioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring may also interact with biological membranes, affecting their integrity and function. These interactions contribute to the compound’s biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-2,6-dien-1-ol: A related compound with similar structural features but lacking the thioate group.
Furan-2-ylmethanethiol: Contains the furan ring and thiol group but lacks the dimethylocta-diene chain.
Uniqueness
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate is unique due to the combination of the furan ring, thioate group, and dimethylocta-diene chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
389622-14-4 |
|---|---|
Molecular Formula |
C15H20O2S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
S-(furan-2-ylmethyl) 3,7-dimethylocta-2,6-dienethioate |
InChI |
InChI=1S/C15H20O2S/c1-12(2)6-4-7-13(3)10-15(16)18-11-14-8-5-9-17-14/h5-6,8-10H,4,7,11H2,1-3H3 |
InChI Key |
SQPCJQAPXYUACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC(=O)SCC1=CC=CO1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


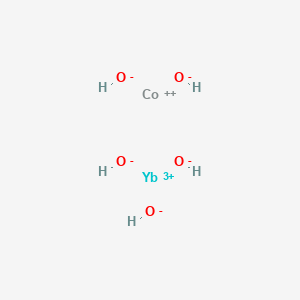

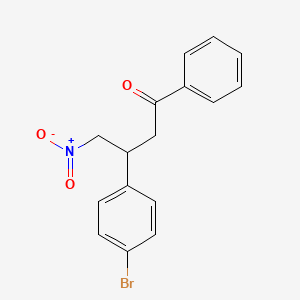
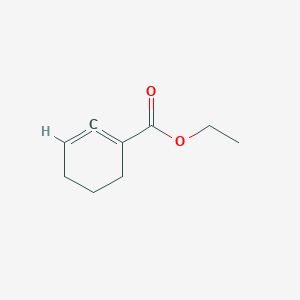
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
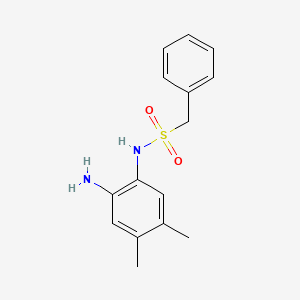
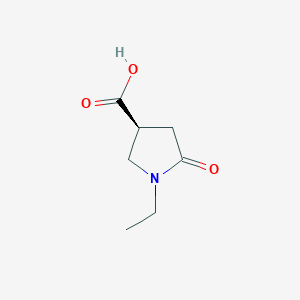
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
